2-(Thiophen-2-yl)benzaldehyde
Overview
Description
2-(Thiophen-2-yl)benzaldehyde is a compound that features a thiophene ring, which is a sulfur-containing five-membered heterocycle, attached to a benzaldehyde moiety. This structure is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of thiophene-containing benzaldehydes can be achieved through various methods. For instance, a domino reaction from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide has been developed to synthesize tetrahydrothiopyran derivatives, showcasing the reactivity of such compounds in multi-component reactions . Additionally, 2-(thiophen-2-yl)benzaldehyde can be synthesized from o-cyanobenzyl chloride via Wittig-Horner reaction, followed by hydrolysis and hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-(thiophen-2-yl)benzaldehyde derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing the presence of hydrogen bonding and π-π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Thiophene-containing benzaldehydes participate in a variety of chemical reactions. They can undergo reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives or react with hydrazine hydrate to give pyrazolo[3,4-b]pyridine derivatives . These reactions demonstrate the versatility of 2-(thiophen-2-yl)benzaldehyde in synthesizing complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(thiophen-2-yl)benzaldehyde derivatives are influenced by the thiophene and benzaldehyde moieties. The optical properties of related compounds, such as 2-(benzo[b]thiophene-3-yl)pyrroles, have been studied, showing promising absorption and emission spectra, which could be indicative of the properties of 2-(thiophen-2-yl)benzaldehyde as well . The nonlinear optical properties of derivatives have also been investigated, revealing the potential of these compounds in materials science applications .
Scientific Research Applications
Photoluminescence Applications
2-(Thiophen-2-yl)benzaldehyde has been used in research exploring its photoluminescence properties. For instance, Kunpeng Guo et al. (2015) found that derivatives of thiophene-containing π-conjugated aldehydes, like 4-(thiophen-2-yl)benzaldehyde, exhibit aggregation-induced emission (AIE) with distinct behaviors in amorphous nanoscale aggregates, resulting in intensely red photoluminescence at 620 nm with a quantum yield of 12.8% (Guo et al., 2015).
Synthesis of Hydroxy Pyrazolines
2-(Thiophen-2-yl)benzaldehyde has been involved in the synthesis of novel chemical compounds. Humaira Parveen et al. (2008) demonstrated its conversion into 2,3-dibromo-3-phenyl-1-(thiophen-2-yl)propan-1-one, a precursor for producing hydroxy pyrazolines, which were characterized by various spectroscopic methods (Parveen et al., 2008).
Development of Organic Near-Field Storage Materials
In the field of data storage, Zhang Fushi (2004) studied the synthesis and character of organic photochromic diarylethenes using 2-(thiophen-2-yl)benzaldehyde derivatives. These compounds, when mixed with polymethyl methacrylate (PMMA), were applied to near-field recording, showing promise in data storage technology (Fushi, 2004).
Chemical Sensing Applications
M. M. Rahman et al. (2016) explored the use of 2-(thiophen-2-yl)benzaldehyde derivatives in creating sensitive and selective sensors. They synthesized 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (TPCBZ), which was used to fabricate a Cu2+ sensor with a sensitivity of ∼1.12974 μAcm−2 μM−1 and a detection limit of ∼0.84 nM. This sensor showed potential for detecting heavy metallic pollutants in environmental and health-care fields (Rahman et al., 2016).
Safety And Hazards
Future Directions
Thiophene-based analogs, including “2-(Thiophen-2-yl)benzaldehyde”, have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-thiophen-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVQGTVFMAUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383778 | |
Record name | 2-(Thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)benzaldehyde | |
CAS RN |
99902-07-5 | |
Record name | 2-(Thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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